molecular formula C8H6FNO3 B2813471 2-fluoro-1-(4-nitrophenyl)ethan-1-one CAS No. 350-39-0

2-fluoro-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B2813471
CAS No.: 350-39-0
M. Wt: 183.138
InChI Key: KXIIJBOUUGTPQD-UHFFFAOYSA-N
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Description

Alpha-Fluoro-4’-nitroacetophenone is an organic compound with the chemical formula C8H6FNO3. It is a derivative of acetophenone, featuring a fluorine atom and a nitro group attached to the aromatic ring. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Fluoro-4’-nitroacetophenone can be synthesized through several methods. One common approach involves the nitration of alpha-fluoroacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Another method involves the fluorination of 4’-nitroacetophenone using a fluorinating agent such as Selectfluor. This reaction is usually conducted in an organic solvent like acetonitrile under mild conditions .

Industrial Production Methods

Industrial production of alpha-Fluoro-4’-nitroacetophenone often involves large-scale nitration and fluorination processes. These methods are optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Properties

IUPAC Name

2-fluoro-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIIJBOUUGTPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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